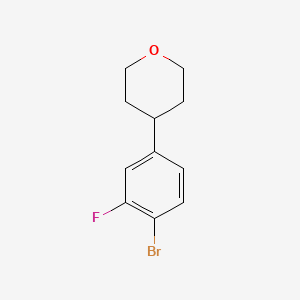

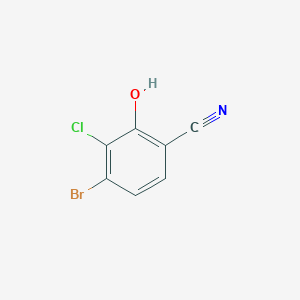

4-Bromo-3-chloro-2-hydroxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

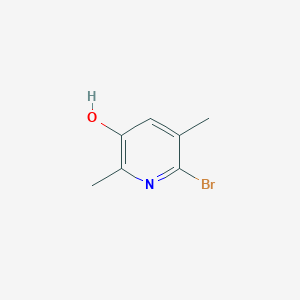

4-Bromo-3-chloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrClN . It is used for research and development purposes .

Synthesis Analysis

The synthesis of benzonitriles, which includes compounds like 4-Bromo-3-chloro-2-hydroxybenzonitrile, can be achieved through various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . The benzonitrile products are useful as intermediates in the preparation of amidino ureas having antimalarial activity .Molecular Structure Analysis

The molecular weight of 4-Bromo-3-chloro-2-hydroxybenzonitrile is 198.02 . The InChI code for this compound is 1S/C7H4BrNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H . This structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

4-Bromo-3-chloro-2-hydroxybenzonitrile is a solid at room temperature . . The compound is white to light yellow in color .Applications De Recherche Scientifique

Photodegradation Studies

The research on 4-Bromo-3-chloro-2-hydroxybenzonitrile has primarily focused on its photodegradation properties and environmental interactions. Notably, Kochany et al. (1990) examined the aquatic photodegradation of bromoxynil (a closely related compound), exploring the effects of sodium chloride on its degradation. They found that sodium chloride influences the photodegradation process, altering the quantum yields and photoproducts formation, including compounds like 3-bromo-4-hydroxybenzonitrile and 3-bromo-5-chloro-4-hydroxybenzonitrile (Kochany, Choudhry, & Webster, 1990).

Biodegradation and Environmental Impact

Cupples et al. (2005) studied the biodegradation of bromoxynil by Desulfitobacterium chlororespirans. Their findings showed that this bacterium could debrominate bromoxynil, suggesting potential applications in environmental remediation (Cupples, Sanford, & Sims, 2005).

Molecular Structure Analysis

Britton (2006) conducted a study focusing on the molecular structure of similar compounds, analyzing how different substituents like bromo and chloro groups affect the molecular arrangement and stability. This research aids in understanding the physicochemical properties of such compounds (Britton, 2006).

Chemical Synthesis

Wang et al. (2016) explored the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a compound structurally related to 4-Bromo-3-chloro-2-hydroxybenzonitrile. This research provides insights into the synthetic pathways and potential applications of such compounds in pharmaceuticals and other fields (Wang, Guo, Wang, Zhu, & Xu, 2016).

Environmental Interactions

Investigations by Zottini et al. (1994) into the effects of bromoxynil on plant mitochondria offer insights into the environmental impact and potential toxicological aspects of similar compounds. Understanding these interactions is crucial for assessing the safety and ecological implications of using such chemicals (Zottini, Scoccianti, & Zannoni, 1994).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-bromo-3-chloro-2-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHOCCXKVSAHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chloro-2-hydroxybenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383847.png)

![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)

![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)

![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)

![1-Bromo-4-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B1383860.png)

![tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1383861.png)

![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)

![(4As,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride](/img/structure/B1383867.png)